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Compound of Interest

Compound Name: Ethyl Ricinoleate

Cat. No.: B056683

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for ethyl
ricinoleate, a key derivative of castor oil with wide-ranging applications in research and
industry. This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and
Mass Spectrometry (MS) characteristics of ethyl ricinoleate, complete with experimental
protocols and data presented in a clear, tabular format for ease of reference and comparison.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic
analysis of ethyl ricinoleate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: *H NMR Spectroscopic Data for Ethyl Ricinoleate
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Chemical Shift (8) ppm Multiplicity Assighment
~5.30-5.54 Multiplet Olefinic protons (-CH=CH-)
Methylene protons of ethyl
~4.12 Quartet
ester (-OCH2CHs)
] Proton on hydroxyl-bearing
~3.60 Multiplet
carbon (-CH(OH)-)
) a-Methylene protons to
~2.29 - 2.30 Triplet
carbonyl (-CH2-COOR)
~1.96 - 2.12 Multiplet Allylic protons (-CH2-CH=)
) B-Methylene protons to
~1.56 - 1.68 Multiplet
carbonyl (-CH2-CH2-COOR)
] Methylene chain protons (-
~1.22-1.42 Multiplet
(CH2)n-)
Methyl protons of ethyl ester (-
~1.25 Triplet y'p Y (
OCH2CH:s)
~0.84 - 0.92 Triplet Terminal methyl protons (-CHs)

Table 2: 3C NMR Spectroscopic Data for Ethyl Ricinoleate
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Chemical Shift (8) ppm Assighment

~173 Carbonyl carbon (-C=0)

~125-135 Olefinic carbons (-CH=CH-)

~71 Hydroxyl-bearing carbon (-CH(OH)-)

~60 Methylene carbon of ethyl ester (-OCH2CHs)

~30.- 40 Methylene carbons adjacent to functional
groups

~22-32 Methylene chain carbons (-(CHz)n-)

~14 Methyl carbon of ethyl ester (-OCH2CHs)

~14 Terminal methyl carbon (-CHs)

Infrared (IR) Spectroscopy

Table 3: IR Absorption Bands for Ethyl Ricinoleate

Wavenumber (cm~?) Intensity Assignment

O-H stretching (hydroxyl

~3400 Broad, Strong
group)
~3010 Medium =C-H stretching (olefinic)
~2925, ~2855 Strong C-H stretching (aliphatic)
C=0 stretching (ester
~1740 Strong
carbonyl)
~1650 Weak C=C stretching (olefinic)
~1170 Strong C-O stretching (ester)

Mass Spectrometry (MS)

The mass spectrum of ethyl ricinoleate is characterized by its molecular ion peak and specific
fragmentation patterns. The fragmentation of the closely related ricinoleic acid methyl ester
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provides strong indications of the expected fragments for the ethyl ester.

Table 4: Key Mass-to-Charge Ratios (m/z) for Ethyl Ricinoleate Fragmentation

mlz Interpretation

326 Molecular lon [M]*

298 Loss of ethyl group (-CzHbs)
281 Loss of ethoxy group (-OCzHs)
222 Cleavage at the hydroxyl group

278, 264, 241, 208, 194, 175, 157, 149, 135,

Other significant fragments
121, 108, 79, 67, 55, 41, 28

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of ethyl ricinoleate are provided below.

NMR Spectroscopy

Sample Preparation:

o Accurately weigh 5-25 mg of ethyl ricinoleate for *H NMR or 50-100 mg for 3C NMR into a
clean, dry NMR tube.

e Add 0.6-0.7 mL of deuterated chloroform (CDCIs) to the NMR tube.
e Add a small amount of tetramethylsilane (TMS) as an internal standard (& 0.00 ppm).

o Cap the tube and gently vortex or invert to ensure the sample is fully dissolved and the
solution is homogeneous.

e If any particulate matter is present, filter the solution through a small plug of glass wool in a
Pasteur pipette directly into a clean NMR tube.

Instrumental Parameters:
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e Spectrometer: A 400 MHz or higher field NMR spectrometer.
e 'HNMR:
o Pulse Angle: 90°

o Relaxation Delay (D1): 1-5 seconds. For quantitative analysis, a longer delay of at least 5
times the longest T1 is recommended.

o Acquisition Time: 2-4 seconds.

o Number of Scans: 16-64, depending on the sample concentration.
e 13C NMR:

o Pulse Program: Proton-decoupled.

o Pulse Angle: 30-45°

o Relaxation Delay (D1): 2-5 seconds.

o Number of Scans: 1024 or more, due to the low natural abundance of 13C.

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid/Viscous Oil):

e Place a single drop of ethyl ricinoleate onto the surface of a clean, dry salt plate (e.g., NaCl
or KBr).

o Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin,
uniform film between the plates.

e Ensure no air bubbles are trapped within the sample film.
Instrumental Parameters:

o Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
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e Technique: Transmission.

e Scan Range: 4000 - 400 cm™1,

e Resolution: 4 cm~1.

o Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

e Abackground spectrum of the clean, empty salt plates should be acquired and subtracted
from the sample spectrum.

Mass Spectrometry (MS)

Sample Preparation (GC-MS): For analysis by Gas Chromatography-Mass Spectrometry (GC-
MS), derivatization of the hydroxyl group is often performed to improve volatility and
chromatographic performance.

 Silylation:

o Dissolve a small amount of ethyl ricinoleate in a suitable solvent (e.g., pyridine or
acetonitrile).

o Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1%
Trimethylchlorosilane (TMCS).

o Heat the mixture at 60-70°C for 30 minutes to form the trimethylsilyl (TMS) ether
derivative.

Instrumental Parameters:
e Gas Chromatograph (GC):

o Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl methyl
siloxane).

o Injector Temperature: 250-280°C.
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o Oven Temperature Program: Start at a lower temperature (e.g., 100°C), hold for a few
minutes, then ramp up to a final temperature of 250-300°C.

o Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

e Mass Spectrometer (MS):
o lonization Mode: Electron Impact (El) at 70 eV.
o lon Source Temperature: 230°C.
o Mass Range: Scan from m/z 40 to 500.

Workflow Visualization

The logical flow of spectroscopic analysis for a compound like ethyl ricinoleate is depicted in
the following diagram.
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Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b056683#spectroscopic-data-of-ethyl-ricinoleate-nmr-
ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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